![molecular formula C21H23N3O7S B2738799 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide CAS No. 874805-99-9](/img/structure/B2738799.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide” is a compound that incorporates the benzo[d][1,3]dioxol-5-ylmethyl moiety . This moiety is found in a variety of compounds that possess important pharmaceutical and biological applications . For instance, it is present in a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties, which have been evaluated for their anticancer activity against various cancer cell lines .
Synthesis Analysis
The synthesis of compounds incorporating the benzo[d][1,3]dioxol-5-ylmethyl moiety has been reported in the literature . For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were synthesized via a Pd-catalyzed C-N cross-coupling .科学的研究の応用
Medicinal Chemistry and Drug Development
The compound’s unique structure, combining a benzodioxole ring with an oxalamide moiety, makes it an interesting candidate for drug design. Researchers investigate its potential as a scaffold for developing novel pharmaceutical agents. By modifying specific functional groups, scientists aim to create derivatives with enhanced bioactivity, improved pharmacokinetics, and reduced side effects. Preliminary studies suggest that this compound could serve as a starting point for designing antitumor, anti-inflammatory, or antimicrobial agents .
Anticancer Properties
Several studies have explored the anticancer potential of compounds containing the benzodioxole motif. Researchers have synthesized analogs of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide and evaluated their effects on cancer cell lines. These investigations focus on prostate cancer (LNCaP), pancreatic cancer (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells. The goal is to identify compounds with potent growth inhibition properties and low IC50 values .
Crystallography and Structural Studies
The crystal structure of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide provides valuable insights into its three-dimensional arrangement. Researchers have determined its orthorhombic crystal lattice parameters, unit cell dimensions, and atomic coordinates. Such structural information aids in understanding the compound’s interactions with biological targets and guides further optimization for specific applications .
Material Science and Supramolecular Chemistry
The benzodioxole-based compound’s ability to form stable crystalline structures makes it relevant in material science. Researchers explore its self-assembly behavior, solvate formation, and inclusion complex formation. By studying its interactions with other molecules, they aim to develop functional materials, such as sensors, catalysts, or molecular switches .
Computational Chemistry and Molecular Modeling
Computational simulations play a crucial role in predicting the compound’s behavior, binding affinity, and electronic properties. Researchers employ quantum mechanical calculations and molecular dynamics simulations to explore its conformational flexibility, energetics, and reactivity. These insights guide experimental design and aid in rational drug discovery .
Chemical Education and Outreach
The compound’s complex structure serves as an excellent teaching tool for chemistry education. Educators use it to illustrate concepts related to organic synthesis, stereochemistry, and functional group transformations. Outreach programs can showcase its relevance in drug development and inspire future scientists to explore similar hybrid molecules .
特性
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O7S/c1-14-2-5-16(6-3-14)32(27,28)24-8-9-29-19(24)12-23-21(26)20(25)22-11-15-4-7-17-18(10-15)31-13-30-17/h2-7,10,19H,8-9,11-13H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPIJEMZZLEKAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。